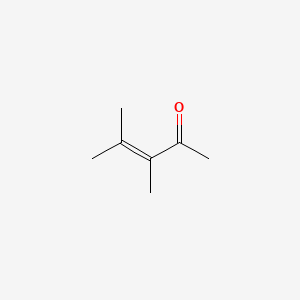

3,4-Dimethyl-3-penten-2-one

Description

Significance of Alpha, Beta-Unsaturated Ketones in Organic Synthesis

Alpha, beta-unsaturated ketones, often referred to as enones, are a pivotal class of compounds in organic synthesis due to their distinct reactivity. fiveable.mefiveable.me The conjugation of the alkene (C=C double bond) with the carbonyl group (C=O) creates a delocalized electron system, leading to unique chemical properties. fiveable.me This structural arrangement makes them versatile building blocks for constructing more complex molecules. fiveable.mewikipedia.org

The key to their synthetic utility lies in their electrophilic nature at both the carbonyl carbon and the β-carbon. wikipedia.orgpressbooks.pub This dual reactivity allows them to undergo two primary modes of nucleophilic attack: a 1,2-addition directly to the carbonyl carbon, or a 1,4-conjugate addition (also known as a Michael addition) to the β-carbon. pressbooks.pub The choice between these pathways can often be controlled by the nature of the nucleophile and the reaction conditions. Strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles typically result in 1,4-addition. pressbooks.pub

This reactivity profile enables a wide array of chemical transformations. For instance, the 1,4-addition allows for the introduction of new functional groups at the β-position, a crucial step in many synthetic routes. fiveable.me Furthermore, the enolate ion intermediate formed during these reactions can participate in subsequent condensation reactions, facilitating the construction of cyclic and polycyclic structures. fiveable.me Their ability to participate in pericyclic reactions, such as Diels-Alder cycloadditions, further expands their synthetic applications. fiveable.me The versatility and tunable reactivity of α,β-unsaturated ketones make them indispensable tools for organic chemists in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. fiveable.menih.gov

Historical Context of Related Pentenones in Chemical Research

The study of pentenones has been a significant area of chemical research, providing foundational knowledge for understanding compounds like 3,4-dimethyl-3-penten-2-one. A prominent example is mesityl oxide (4-methyl-3-penten-2-one), a structurally similar α,β-unsaturated ketone. nist.gov Mesityl oxide is a well-known compound produced from the self-condensation of acetone (B3395972) and has been extensively studied. wikipedia.org Its reactions, such as its conversion to isophorone (B1672270) through Michael addition, are classic examples of the reactivity of enones. wikipedia.org Research on mesityl oxide has provided valuable insights into the behavior of the conjugated enone system, including its spectral properties and its propensity for both 1,2- and 1,4-additions. nist.govhmdb.ca

Another related compound, 3-methyl-3-penten-2-one (B7765926), is an important intermediate in the fragrance industry, particularly for the synthesis of synthetic ketone fragrances like Iso E Super. researchgate.net Research into the synthesis of 3-methyl-3-penten-2-one, often via the cross-aldol condensation of acetaldehyde (B116499) and butanone, has focused on optimizing reaction conditions to maximize yield and selectivity, which involves navigating a complex network of competing side reactions. researchgate.net These studies on related pentenones have established a framework for predicting the reactivity and developing synthetic strategies for other substituted pentenones, including this compound.

Scope and Research Objectives Pertaining to this compound

Current research on this compound focuses on its utility as a synthetic intermediate and its specific chemical behavior. A primary objective is to leverage its unique structure in the synthesis of more complex molecules. ontosight.ai Researchers are exploring its application as a building block for producing pharmaceuticals, agrochemicals, and flavor and fragrance compounds. ontosight.ai

A significant area of investigation involves its synthesis and reactivity. For example, it can be formed during the acetylation of 1,1-dimethylcyclopropane, where reaction conditions like solvent polarity influence its formation over other isomers. It is also a target product in the conjugate addition of organometallic reagents, such as lithium dimethylcuprate, to other enones like mesityl oxide. Understanding and optimizing these synthetic routes to achieve high purity and efficiency is a key research goal.

Furthermore, the photochemical reactivity of this compound is of interest. Its irradiation can lead to the formation of other complex cyclic structures, such as 2,3,4,4-tetramethyloxetene, highlighting its potential in photochemical synthesis. Studies may also involve its use in probing the mechanisms of enzyme-catalyzed reactions and metabolic pathways. The overarching objective is to fully characterize the chemical properties and synthetic potential of this compound, expanding its application in various fields of chemical science. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

684-94-6 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3,4-dimethylpent-3-en-2-one |

InChI |

InChI=1S/C7H12O/c1-5(2)6(3)7(4)8/h1-4H3 |

InChI Key |

IZHBYIAZXCYIMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)C(=O)C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3,4 Dimethyl 3 Penten 2 One

Chemo- and Regioselective Synthesis Pathways

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of 3,4-dimethyl-3-penten-2-one to minimize the formation of undesired isomers and byproducts. This section delves into key strategies that leverage the principles of ketone condensation and organometallic chemistry to control the reaction outcome.

Ketone Condensation Reactions for Enone Formation

Crossed aldol (B89426) condensation reactions are a classical and direct approach to forming the enone framework of this compound. This strategy involves the reaction of two different carbonyl compounds, in this case, 3-methyl-2-butanone (B44728) and acetaldehyde (B116499), under basic or acidic conditions. The regioselectivity of the initial enolate formation from the unsymmetrical ketone, 3-methyl-2-butanone, is a critical factor.

Under kinetic control (strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures), deprotonation preferentially occurs at the less substituted α-carbon (the methyl group), leading to the desired enolate for subsequent reaction with acetaldehyde. Conversely, under thermodynamic control (weaker base, higher temperatures), the more substituted and more stable enolate is favored, which would lead to an undesired constitutional isomer. rsc.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Transformation | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methyl-2-butanone | Acetaldehyde | Base (e.g., NaOH, KOH) or Acid (e.g., H+) | Crossed Aldol Condensation | Data not available for specific reaction | General Principle ncert.nic.in |

Organometallic Approaches, Including Grignard Reagent Addition and Subsequent Transformations

Organometallic reagents offer alternative and often more controlled pathways to this compound. Two prominent methods involve the use of Grignard reagents and organocuprates.

One strategy begins with the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-methyl-2-butanone. This nucleophilic addition to the carbonyl group forms a tertiary alcohol, 3,4-dimethyl-3-penten-2-ol, after an acidic workup. vaia.comzigya.com Subsequent oxidation of this alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol furnishes the desired enone. youtube.comwikipedia.orgchemistrysteps.comyoutube.com

A second powerful organometallic approach is the conjugate addition (1,4-addition) of a lithium dimethylcuprate (Gilman reagent) to mesityl oxide (4-methyl-3-penten-2-one). This reaction selectively introduces a methyl group at the β-carbon of the enone system, directly yielding this compound. This method is highly efficient due to the "soft" nucleophilic nature of the cuprate, which favors conjugate addition over direct addition to the carbonyl group. nih.govresearchgate.netrsc.orgmasterorganicchemistry.com

| Starting Material | Reagent(s) | Intermediate | Final Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methyl-2-butanone | 1. CH3MgBr 2. H3O+ 3. PCC or Swern Oxidation | 3,4-Dimethyl-3-penten-2-ol | This compound | Good to excellent for oxidation step | vaia.comzigya.comyoutube.comwikipedia.orgchemistrysteps.comyoutube.com |

| Mesityl oxide | (CH3)2CuLi, then H3O+ | - | This compound | >80% |

Stereoselective Control in Pentenone Scaffold Construction

The synthesis of chiral, non-racemic this compound or its precursors represents a significant challenge in asymmetric synthesis. The tetrasubstituted nature of the double bond requires sophisticated strategies to control its stereochemistry. While specific methods for the enantioselective synthesis of this compound are not widely reported, general principles of asymmetric catalysis can be applied.

One approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to one of the reactants to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary could be appended to the enolate of 3-methyl-2-butanone to control the facial selectivity of its addition to acetaldehyde in an aldol reaction. wikipedia.orgresearchgate.netyoutube.comsigmaaldrich.com After the reaction, the auxiliary is cleaved to yield the enantioenriched product.

Another strategy is the use of chiral catalysts in, for example, an asymmetric aldol reaction. Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. rsc.orgnih.govucsf.edu While challenging for tetrasubstituted alkenes, ongoing research in asymmetric catalysis continues to develop new methods applicable to such sterically demanding systems. rsc.org

Catalytic Methodologies in this compound Synthesis

Catalytic methods offer advantages in terms of efficiency, atom economy, and environmental impact. Both homogeneous and heterogeneous catalysts can be employed in the synthesis of this compound.

Brønsted and Lewis Acid Catalysis for Enone Formation

Both Brønsted and Lewis acids can catalyze the formation of α,β-unsaturated ketones. In the context of the aldol condensation pathway, a Brønsted acid can catalyze the dehydration of the intermediate β-hydroxy ketone to the final enone. jove.comwikipedia.orgpressbooks.pub The mechanism typically involves protonation of the hydroxyl group, converting it into a good leaving group (water), followed by elimination to form the double bond. jove.com

Lewis acids can also play a crucial role, particularly in promoting the initial aldol addition. By coordinating to the carbonyl oxygen of the electrophile (acetaldehyde), the Lewis acid increases its electrophilicity, thereby accelerating the reaction with the enol or enolate of 3-methyl-2-butanone. nih.govdoubtnut.comyoutube.com Furthermore, Lewis acids can be employed in conjugate addition reactions, activating the enone system towards nucleophilic attack. nih.gov

| Catalyst Type | Role in Synthesis | Example Catalyst | Mechanistic Step | Reference |

|---|---|---|---|---|

| Brønsted Acid | Dehydration of β-hydroxy ketone | H2SO4, p-TsOH | Elimination of water | jove.comwikipedia.orgpressbooks.pub |

| Lewis Acid | Activation of carbonyl electrophile | TiCl4, BF3·OEt2 | Aldol addition | nih.govdoubtnut.comyoutube.com |

Heterogeneous Catalysis and Mechanistic Investigations of Reaction Kinetics

The use of heterogeneous catalysts, such as zeolites and acidic or basic resins, offers significant practical advantages, including ease of catalyst separation and recycling. nih.govyoutube.comgoogle.comresearchgate.net Solid acid catalysts, like Hβ zeolite, can promote both the hydration of alkynes to ketones and the subsequent aldol condensation with aldehydes in a one-pot process to form α,β-unsaturated ketones. rsc.orgrsc.org Similarly, solid base catalysts can be employed for aldol condensation reactions.

Mechanistic investigations into the kinetics of these reactions are crucial for process optimization. For aldol condensations, understanding the relative rates of the desired crossed reaction versus the undesired self-condensation reactions allows for the fine-tuning of reaction conditions (e.g., temperature, reactant ratios, catalyst concentration) to maximize the yield of this compound. researchgate.net Kinetic studies on the dehydration of the aldol adduct can also provide insights into the rate-determining step and help in selecting the most effective catalyst and conditions for this transformation. nih.govontosight.ai For instance, studies on the acid-catalyzed dehydration of tertiary alcohols, structurally similar to the aldol addition product, often point to an E1 mechanism. nih.govontosight.ai

Enantioselective Approaches to Related Chiral Analogs

While direct enantioselective syntheses of this compound are not extensively documented, significant research has been directed towards the asymmetric synthesis of related chiral analogs, particularly cyclic ketones and other structurally similar compounds. These approaches are crucial for producing enantiomerically pure building blocks for pharmaceuticals and other biologically active molecules.

One notable strategy involves the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids. nih.gov This method yields highly functionalized chiral cyclopent-2-enones, which contain a quaternary stereocenter. The reaction is catalyzed by a chiral phosphinooxazoline/nickel complex, and its success hinges on the reversible E/Z isomerization of an alkenylnickel species, which enables the cyclization that would otherwise be sterically hindered. This process is effective for a range of arylboronic acids, including those with halide, methyl, and alkoxy substituents, consistently producing good yields (73–92%) and high enantioselectivities (80–94% ee). nih.gov

Another powerful technique is the iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones. nii.ac.jp This reaction uses a cationic iridium complex with a chiral bisphosphine ligand to facilitate enantioselective cyclization, resulting in the formation of 3-substituted dihydrobenzofurans. The ketone's carbonyl group acts as a directing group for the C-H activation. This method has been successfully applied in a one-pot synthesis starting from allylic carbonates and m-hydroxyacetophenones, demonstrating its synthetic utility. nii.ac.jp

Furthermore, biocatalysis offers a green and highly selective route to chiral analogs. For instance, the lipase-catalyzed regio- and enantioselective alcoholysis of racemic cis- and trans-2,3-dimethylpentanedioic anhydrides using Novozym 435 from Candida antarctica produces monoesters with greater than 90% enantiomeric excess. researchgate.net Subsequent regioselective reduction of these monoesters yields enantiomerically enriched dimethylpentan-5-olides, which are valuable chiral intermediates. researchgate.net

Reaction Optimization and Process Intensification in Synthetic Routes

Optimizing the synthesis of unsaturated ketones like this compound is critical for industrial applications, focusing on increasing yield, improving selectivity, and minimizing waste. Research into the closely related compound, 3-methyl-3-penten-2-one (B7765926) (3M3P), provides significant insights into effective strategies.

Strategies for Yield Enhancement and Selectivity Control

A key strategy for enhancing yield and selectivity is the shift from traditional batch reactors to continuous-flow systems and the use of heterogeneous catalysts. The industrial synthesis of 3M3P, which involves the aldol condensation of acetaldehyde and methyl ethyl ketone, has been significantly improved using these modern approaches. google.com

The use of a continuous stirred-tank reactor (CSTR) with a solid acid catalyst, such as a polymeric resin-supported catalyst, has been shown to achieve a 3M3P yield of 82% based on acetaldehyde. google.comgoogle.com Further process intensification by combining a fixed-bed reactor (FBR) with a reactive distillation column (RDC) has led to even higher yields of up to 95.8%. researchgate.net This integrated process is particularly effective because the reactive distillation continuously removes the product from the reaction zone, which prevents subsequent side reactions and shifts the equilibrium towards product formation. researchgate.net

Optimization of reaction conditions is also paramount. Studies have shown that factors like temperature and the molar ratio of reactants significantly impact the outcome. For the synthesis of 3M3P, a high ketone-to-aldehyde molar ratio is crucial for suppressing side reactions and improving selectivity towards the desired product. researchgate.net

| Reactor System | Catalyst | Key Conditions | Reported Yield | Source |

|---|---|---|---|---|

| Continuous Stirred-Tank Reactor (CSTR) | Solid Acid Catalyst (Polymeric Resin) | Molar Ratio (MEK:Acetaldehyde) = 6:1, Temp = 65-70°C | 82% (based on acetaldehyde) | google.comgoogle.com |

| Reactive Distillation Column (RDC) + Fixed-Bed Reactor (FBR) | Heterogeneous Catalysts | Continuous removal of product | Up to 95.8% | researchgate.net |

| Batch Stirred-Tank Reactor (BSTR) | Homogeneous Mineral Acid | Traditional Method | ~83% (lower than RDC+FBR) | researchgate.net |

Analysis and Suppression of Byproduct Formation

In the synthesis of compounds like this compound via aldol condensation, the formation of byproducts is a significant challenge that can lower the yield and complicate purification. The primary side reactions in the synthesis of the related 3M3P are the self-condensation of acetaldehyde, which forms polyaldehydes, and a subsequent cross-aldol condensation of acetaldehyde with the 3M3P product itself, leading to a C8 impurity (3-methyl-2,5-heptadien-4-one). researchgate.netresearchgate.net

Several strategies have been developed to analyze and suppress these unwanted reactions. Gas chromatography-mass spectrometry (GC-MS) is a key analytical tool used to identify and quantify the products and byproducts in the reaction mixture. researchgate.net

The most effective methods for suppressing byproduct formation involve both reaction engineering and the optimization of reaction conditions.

Continuous Product Removal : As demonstrated by the use of a reactive distillation column (RDC), continuously removing the desired product from the reaction mixture is highly effective at preventing it from participating in further reactions to form byproducts. researchgate.net This approach led to an 87.3% reduction in waste compared to a traditional batch process. researchgate.net

Control of Reactant Stoichiometry : Maintaining a high molar ratio of the ketone (methyl ethyl ketone) to the aldehyde (acetaldehyde) has been shown to effectively suppress the cross-aldol condensation of the product with acetaldehyde. researchgate.net

| Strategy | Mechanism | Impact | Source |

|---|---|---|---|

| Reactive Distillation (RD) | Continuously removes the intermediate product from the reactive section. | Avoids side reactions, leading to higher yield and purity. Reduces waste by 87.3%. | researchgate.net |

| High Ketone/Aldehyde Molar Ratio | Reduces the relative concentration of the more reactive aldehyde, minimizing its self-condensation and reaction with the product. | Effectively suppresses the formation of C8 impurities and polyaldehydes. | researchgate.net |

Mechanistic Elucidation of Reactions Involving 3,4 Dimethyl 3 Penten 2 One

Carbonyl Reactivity and Nucleophilic Additions to the Enone System

Nucleophilic attack on an α,β-unsaturated ketone like 3,4-dimethyl-3-penten-2-one can proceed via two primary pathways: conjugate addition or direct attack on the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com The preferred pathway is largely determined by the nature of the nucleophile.

Conjugate addition, also known as Michael addition, involves the attack of a nucleophile on the β-carbon (C4) of the enone system. masterorganicchemistry.comwikipedia.org This 1,4-addition is characteristic of softer, less basic nucleophiles. The mechanism commences with the nucleophile adding to C4, which pushes the π-electrons of the double bond onto the C3-C2 bond, and subsequently, the carbonyl π-electrons move to the oxygen atom, forming an enolate intermediate. chemistrysteps.comwikipedia.org This enolate is then protonated to yield the final product. wikipedia.org For this compound, this results in a product where the nucleophile is attached to C4.

Common nucleophiles that favor this pathway include:

Enolates: Doubly stabilized carbon nucleophiles like those derived from malonic esters or β-ketoesters are classic Michael donors. chemistrysteps.comwikipedia.org

Amines and Thiolates: These "soft" nucleophiles readily undergo conjugate addition. masterorganicchemistry.comyoutube.com

Organocuprates (Gilman Reagents): These reagents are known to selectively perform 1,4-additions to enones. masterorganicchemistry.com

| Pathway | Site of Attack | Common Nucleophiles | Intermediate | Initial Product |

|---|---|---|---|---|

| Conjugate (Michael) Addition | β-Carbon (C4) | Enolates, Amines, Thiolates, Organocuprates | Enolate | Saturated Ketone |

| Direct Nucleophilic Attack | Carbonyl Carbon (C2) | Grignard Reagents, Organolithium Reagents, Hydrides (e.g., NaBH₄) | Alkoxide | Allylic Alcohol |

Direct nucleophilic attack, or 1,2-addition, occurs when the nucleophile adds directly to the electrophilic carbonyl carbon (C2). masterorganicchemistry.com This pathway is generally favored by "hard," highly reactive nucleophiles. chemistrysteps.com The reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. msu.edu Subsequent protonation of the alkoxide yields an allylic alcohol.

In the case of this compound, direct attack leads to the formation of 3,4-dimethyl-3-penten-2-ol. Nucleophiles that typically undergo 1,2-addition include:

Grignard Reagents (RMgX) masterorganicchemistry.com

Organolithium Reagents (RLi) masterorganicchemistry.com

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) reduce the ketone to an alcohol via direct hydride attack on the carbonyl carbon.

Olefinic Reactivity and Electrophilic Additions to the Unsaturated System

The carbon-carbon double bond in this compound can undergo electrophilic addition. The reaction is initiated by the attack of the π-electrons on an electrophile (E+), forming a carbocation intermediate, which is then attacked by a nucleophile (Nu-).

The electrophilic addition to the alkene can create new chiral centers. For instance, in the addition of an acid like HBr, the initial protonation of the double bond can occur from either face of the planar alkene system. libretexts.org If this creates a new stereocenter and the subsequent nucleophilic attack also occurs at a prochiral center, a mixture of diastereomers can be formed. The reaction of HBr with a similar compound, cis-3,4-dimethyl-3-hexene, results in racemization at both alkene carbons. libretexts.org The stereochemical outcome for this compound would depend on the specific reactants and conditions, but the formation of multiple stereoisomers is a distinct possibility. pdx.edu

The stability of the intermediate carbocation plays a crucial role in determining the product distribution. According to Markovnikov's rule, the electrophile (typically H+) adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. youtube.com In the case of this compound, protonation of C3 would yield a tertiary carbocation at C4, which is also stabilized by resonance with the carbonyl group.

However, carbocations are prone to rearrangement to form more stable species. libretexts.orgyoutube.com This can occur through a 1,2-hydride shift or a 1,2-alkyl (methyl) shift. chemistrynotmystery.com For example, in the electrophilic addition of HBr to 3,3-dimethyl-1-butene, a secondary carbocation initially forms, which then rearranges via a methyl shift to a more stable tertiary carbocation, leading to an unexpected product. libretexts.orgchemistrynotmystery.com

For this compound, protonation at C3 forms a tertiary carbocation at C4. This is already a relatively stable carbocation. However, depending on the reaction conditions and the specific electrophile, rearrangements could still be a competing pathway, potentially leading to a mixture of products. chegg.comyoutube.com

| Reaction Pathway | Intermediate | Major Product |

|---|---|---|

| Direct Addition (Markovnikov) | Tertiary carbocation at C4 | 4-Bromo-3,4-dimethyl-2-pentanone |

| Addition with Rearrangement | Rearranged carbocation | Varies based on shift type (e.g., methyl shift) |

Pericyclic Reactions and Molecular Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. rsc.orgmsu.edu The α,β-unsaturated ketone moiety in this compound allows it to potentially participate in several types of pericyclic reactions.

Cycloaddition Reactions: The most common example is the Diels-Alder reaction, a [4π+2π] cycloaddition. msu.edu In this context, this compound, with its electron-withdrawing ketone group activating the double bond, could act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgslideshare.net

Electrocyclic Reactions: These are intramolecular reactions involving the formation or breaking of a ring. While less common for a simple enone, derivatives could potentially undergo such transformations. libretexts.org

Sigmatropic Rearrangements: These reactions involve the intramolecular migration of a σ-bond. libretexts.org Specific types of sigmatropic rearrangements, like the Claisen rearrangement, are known in the synthesis of complex molecules. slideshare.net

While specific, well-documented examples of pericyclic reactions involving this compound are not abundant in the literature, its structure makes it a plausible candidate for such transformations, particularly as a dienophile in cycloadditions. Transition metal catalysts can also facilitate certain cycloaddition and electrocyclization reactions of α,β-unsaturated ketones. wikipedia.org

Radical Chemistry and Oxidative Transformations

The radical chemistry of this compound is primarily dictated by the presence of allylic hydrogens and the electron-deficient carbon-carbon double bond. These features allow for a range of reactions, including atom abstraction and oxidative cleavage, leading to the formation of various functionalized products.

Atom abstraction, particularly of a hydrogen atom, is a key initiation step in many radical reactions. In this compound, the most susceptible sites for hydrogen abstraction are the allylic positions—the C-H bonds of the methyl groups attached to the C3 and C4 carbons of the pentene backbone.

The process is typically initiated by a radical species, often generated from a radical initiator like AIBN (azobisisobutyronitrile) or peroxides under thermal or photochemical conditions. sustech.edu.cnyoutube.com The initiator decomposes to form primary radicals, which then abstract a hydrogen atom from the substrate. youtube.com The preference for abstracting an allylic hydrogen is due to the lower bond dissociation energy (BDE) of allylic C-H bonds compared to other types of C-H bonds (e.g., vinylic or alkyl), which leads to a more stable radical intermediate. youtube.com

Once an allylic hydrogen is abstracted from this compound, a resonance-stabilized allylic radical is formed. The unpaired electron is delocalized over three carbon atoms, which significantly increases the stability of the intermediate. This delocalization means that subsequent reactions can occur at either of the carbon atoms bearing the radical character.

A common synthetic application of this reactivity is allylic bromination, often carried out using N-bromosuccinimide (NBS). NBS provides a low, constant concentration of bromine radicals, which selectively abstract allylic hydrogens, leading to the formation of an allylic bromide. youtube.comyoutube.com

| Bond Type | Example | BDE (kcal/mol) |

| Primary Alkyl C-H | CH₃-H | 105 |

| Secondary Alkyl C-H | (CH₃)₂CH-H | 101 |

| Tertiary Alkyl C-H | (CH₃)₃C-H | 98 |

| Allylic C-H | CH₂=CH-CH₂-H | 88 |

| Vinylic C-H | CH₂=CH-H | 111 |

This table illustrates the relative weakness of allylic C-H bonds, making them preferential sites for hydrogen atom abstraction.

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents. This reaction breaks both the sigma and pi bonds of the alkene, replacing them with carbon-oxygen double bonds. The primary products of this cleavage are ketones, given that the double bond is tetrasubstituted. libretexts.orglibretexts.org

Ozonolysis

One of the most reliable methods for oxidative cleavage is ozonolysis. libretexts.orglibretexts.org The reaction involves treating the alkene with ozone (O₃), followed by a workup step.

The mechanism, first proposed by Criegee, proceeds through several intermediates: libretexts.org

1,3-Dipolar Cycloaddition: Ozone adds across the double bond in a concerted cycloaddition to form an unstable primary ozonide, also known as a molozonide. libretexts.orgmasterorganicchemistry.com

Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges, cleaving to form a ketone (in this case, acetone (B3395972) from the C4-C5 side) and a carbonyl oxide (the Criegee intermediate). libretexts.org

Second 1,3-Dipolar Cycloaddition: The ketone and the carbonyl oxide then recombine in another cycloaddition reaction to form a more stable secondary ozonide (a trioxolane). libretexts.org

The final products are obtained by treating the ozonide with a workup reagent. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc dust and water, cleaves the ozonide to yield two ketone molecules. masterorganicchemistry.com For this compound, this process yields acetone and butan-2-one. An oxidative workup (e.g., with hydrogen peroxide) would yield the same ketone products since there are no abstractable hydrogens on the double-bonded carbons that could be further oxidized to carboxylic acids. masterorganicchemistry.com

Permanganate (B83412) Oxidation

Hot, concentrated, and acidic or alkaline potassium permanganate (KMnO₄) can also be used to cleave the double bond of this compound. youtube.comchemistrysteps.com As a powerful oxidizing agent, KMnO₄ will break the C=C bond to form carbonyl compounds. chemistrysteps.com For a tetrasubstituted alkene, the products are two ketones. youtube.com The reaction is understood to proceed through a cyclic manganate (B1198562) ester intermediate, which then decomposes to yield the final ketone products. chemistrysteps.com Similar to ozonolysis, the oxidative cleavage of this compound with hot potassium permanganate would produce acetone and butan-2-one.

| Reagent/Conditions | Products |

| 1. O₃; 2. (CH₃)₂S (Reductive Workup) | Acetone, Butan-2-one |

| 1. O₃; 2. H₂O₂ (Oxidative Workup) | Acetone, Butan-2-one |

| Hot, concentrated KMnO₄ | Acetone, Butan-2-one |

Advanced Spectroscopic Characterization and Structural Analysis of 3,4 Dimethyl 3 Penten 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides a detailed picture of the chemical environment of individual atoms within a molecule. For 3,4-dimethyl-3-penten-2-one, with the chemical formula C₇H₁₂O, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments offers a comprehensive structural assignment. guidechem.comnist.gov

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of the electron-withdrawing carbonyl group and the carbon-carbon double bond. Similarly, the ¹³C NMR spectrum reveals the chemical environments of the carbon atoms. The carbonyl carbon (C=O) typically appears at a significantly downfield chemical shift due to its deshielded nature. The olefinic carbons of the C=C double bond also have characteristic chemical shifts.

Predictive models and experimental data from similar structures can provide estimations for these chemical shifts. pdx.edusigmaaldrich.com For instance, the protons of the methyl groups attached to the double bond and the acetyl methyl group will have distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (acetyl) | ~2.1 |

| CH₃ (on C=C) | ~1.8 - 2.0 |

| CH₃ (on C=C) | ~1.8 - 2.0 |

| CH₃ (isopropyl) | ~1.1 (doublet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~200 |

| C=C (quaternary) | ~140 |

| C=C (quaternary) | ~135 |

| CH₃ (acetyl) | ~25 |

| CH₃ (on C=C) | ~20 |

| CH₃ (on C=C) | ~20 |

| CH (isopropyl) | ~35 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of organic molecules. youtube.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. epfl.ch For this compound, COSY would show correlations between the protons of the isopropyl group, specifically between the methine proton and the two methyl groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). epfl.chyoutube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. epfl.chyoutube.com In the case of this compound, HMBC is crucial for identifying the quaternary carbons (the carbonyl carbon and the two olefinic carbons) by observing their long-range correlations with nearby protons. For example, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon.

The geometry and preferred conformation of this compound can be investigated using NMR parameters.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. youtube.com While this compound has limited conformational flexibility around the double bond, analysis of long-range coupling constants can provide insights into the preferred spatial arrangement of the substituents.

Chemical Shift Anisotropy: The chemical shift of a nucleus can be influenced by its orientation relative to the external magnetic field. While less commonly used for routine conformational analysis of small molecules in solution, solid-state NMR studies can utilize chemical shift anisotropy to gain detailed information about molecular orientation and conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its α,β-unsaturated ketone moiety.

C=O Stretching Vibration: The carbonyl group (C=O) exhibits a strong absorption in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The conjugation with the C=C double bond lowers the frequency compared to a saturated ketone (typically 1715 cm⁻¹).

C=C Stretching Vibration: The carbon-carbon double bond (C=C) stretching vibration appears in the region of 1600-1650 cm⁻¹. This band is often weaker in the IR spectrum but can be strong in the Raman spectrum.

C-H Stretching and Bending Vibrations: The molecule also displays C-H stretching vibrations for the methyl groups just below 3000 cm⁻¹ and various C-H bending vibrations at lower frequencies. docbrown.info

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1650 - 1700 |

| C=C | Stretching | 1600 - 1650 |

| C-H (sp³) | Stretching | 2850 - 3000 |

While the double bond restricts rotation, different conformations can arise from rotation around the single bonds. These subtle conformational differences can sometimes be observed as changes in the vibrational spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹). docbrown.info This region contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, acting as a "fingerprint" for its identification. docbrown.info

A study on the related compound 4-amino-3-penten-2-one (B74499) demonstrated the use of vibrational spectroscopy in conjunction with theoretical calculations to understand conformational preferences and hydrogen bonding. nih.gov Similar approaches could be applied to this compound to explore its conformational landscape in more detail.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. For organic molecules, particularly those with conjugated systems, UV-Vis spectroscopy provides valuable insights into their electronic structure.

Analysis of Electronic Transitions of the Conjugated System

The conjugated system in this compound, an α,β-unsaturated ketone, is the primary chromophore responsible for its absorption in the UV-Vis region. The key electronic transitions observed are the π → π* and n → π* transitions.

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org This is a high-energy, allowed transition, resulting in a strong absorption band. youtube.com The n → π* transition corresponds to the promotion of a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital. youtube.com This transition is typically of lower energy and has a lower molar absorptivity compared to the π → π* transition. youtube.com

The presence of the conjugated C=C double bond with the carbonyl group leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to an isolated carbonyl group. researchgate.net

Table 1: Electronic Transitions of this compound

| Transition | Typical Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

| π → π | 215-250 | 10,000 - 20,000 |

| n → π | 300-330 | 10 - 100 |

Note: The exact λmax and ε values can vary depending on the solvent used.

Solvent Effects on Electronic Spectra and Solvatochromism

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound, a phenomenon known as solvatochromism. slideshare.netslideshare.net These solvent-induced shifts in the absorption maxima (λmax) can provide further information about the nature of the electronic transitions.

For the π → π* transition in conjugated enones, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. youtube.com This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. youtube.com

Conversely, the n → π* transition typically exhibits a hypsochromic (blue) shift with increasing solvent polarity. youtube.com In this case, the non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with polar protic solvents, which lowers the energy of the ground state. The excited state is less stabilized by the solvent, leading to a larger energy gap for the transition and a shift to shorter wavelengths. youtube.com

Table 2: Solvent Effects on the λmax of this compound (Illustrative Data)

| Solvent | Polarity (Dielectric Constant) | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |

| Hexane | 1.88 | ~230 | ~320 |

| Ethanol | 24.55 | ~240 | ~305 |

| Water | 80.1 | ~245 | ~300 |

Note: This table provides illustrative data to demonstrate the expected trends in solvatochromic shifts.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. nist.gov In this technique, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Elucidation of Fragmentation Pathways and Ion Structures

The fragmentation pattern observed in the mass spectrum of this compound provides a fingerprint that can be used for its identification. The fragmentation of α,β-unsaturated ketones is often characterized by specific cleavage patterns.

A common fragmentation pathway for ketones is α-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edu In the case of this compound, this could lead to the loss of a methyl radical (CH₃•) or an acetyl radical (CH₃CO•). Another significant fragmentation process for carbonyl compounds is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond. youtube.com

Table 3: Prominent Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion Structure | Possible Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 97 | [M - CH₃]⁺ | α-cleavage (loss of a methyl group) |

| 69 | [M - CH₃CO]⁺ | α-cleavage (loss of an acetyl group) |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Note: The relative abundance of these fragments can vary depending on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. uantwerpen.be This is because, while different molecules may have the same nominal mass, their exact masses will differ due to the mass defect of their constituent atoms.

By comparing the experimentally measured exact mass to the theoretical exact mass calculated from the molecular formula, it is possible to confirm the elemental composition of this compound.

Table 4: High-Resolution Mass Data for this compound

| Molecular Formula | Theoretical Exact Mass (Da) | Experimentally Determined Exact Mass (Da) | Mass Error (ppm) |

| C₇H₁₂O | 112.08882 | (Typical experimental value would be here) | (Calculated from experimental data) |

Note: The experimentally determined exact mass and mass error would be obtained from an HRMS experiment. A low mass error (typically < 5 ppm) provides strong evidence for the proposed elemental composition.

Computational Chemistry and Theoretical Modeling of 3,4 Dimethyl 3 Penten 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the properties of enone systems. DFT methods are used to optimize molecular geometry, calculate thermodynamic properties, and predict spectroscopic signatures. researchgate.netresearchgate.net

For molecules like 3,4-dimethyl-3-penten-2-one, DFT can elucidate the effects of its conjugated system and methyl substituents on its stability and reactivity. A widely used functional for such organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often provides reliable predictions for molecular geometries and energies. researchgate.netbhu.ac.in Theoretical calculations on the related 4-methyl-3-penten-2-one have utilized the B3LYP method to determine its most stable geometry and analyze its electronic properties. researchgate.net

The accuracy of DFT calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational expense.

For a comprehensive analysis of a molecule like this compound, a combination of basis sets is often employed to assess the reliability of the results. Commonly used basis sets include the Pople-style basis sets, such as 6-311++G , and the correlation-consistent basis sets developed by Dunning, like aug-cc-pVTZ . researchgate.net The "++" in the Pople basis set indicates the addition of diffuse functions on all atoms, which are important for describing weakly bound electrons, while the " " (or (d,p)) indicates the addition of polarization functions, which allow for more flexibility in describing bonding. The aug-cc-pVTZ basis set is a larger set generally expected to yield higher accuracy. Studies on the analogous 4-methyl-3-penten-2-one have used both B3LYP/6-311++G** and aug-cc-pVTZ to ensure the accuracy of the computed properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For an α,β-unsaturated ketone, the HOMO is typically a π-orbital associated with the C=C double bond, and the LUMO is the corresponding π* anti-bonding orbital. In a computational study of 4-methyl-3-penten-2-one, the HOMO and LUMO energies were calculated to understand its electronic properties and reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies for 4-methyl-3-penten-2-one Calculated using DFT/B3LYP method.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.87 |

| Energy Gap (ΔE) | 4.67 |

Source: Based on data from computational studies on 4-methyl-3-penten-2-one. researchgate.net

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bhu.ac.in It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. bhu.ac.in

For an enone like this compound, the MESP would show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes the oxygen atom a prime site for protonation and hydrogen bonding. Conversely, the carbonyl carbon and the β-carbon of the double bond are expected to be electron-deficient and thus act as electrophilic sites. Studies on similar molecules confirm that the most negative potential is located near the oxygen atom, while positive potentials are found near the hydrogen atoms. bhu.ac.in

Conformational Analysis and Exploration of Potential Energy Surfaces (PES)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org The Potential Energy Surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. rsc.org By exploring the PES, chemists can identify the most stable conformers (energy minima) and the transition states (saddle points) that connect them. libretexts.orgrsc.org

For flexible molecules like this compound, multiple conformers can exist. The most stable conformer is the one that resides at the lowest point on the potential energy surface. Computational chemists identify stable conformers by performing a PES scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

In a detailed study of 4-methyl-3-penten-2-one, a PES scan was performed by rotating the dihedral angle involving the carbonyl group and the C=C double bond (O=C–C=C). researchgate.net This analysis revealed the existence of different conformers, including s-cis and s-trans arrangements of the conjugated system. The scan identified the most stable conformer as the one where the conjugated double bonds (C=O and C=C) are in the s-cis configuration, as this represents the global minimum on the potential energy surface. researchgate.net A similar approach would be essential to determine the preferred three-dimensional structure of this compound.

Table 2: Relative Energies of 4-methyl-3-penten-2-one Conformers

| Conformer | Dihedral Angle (O=C–C=C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| I (s-cis) | ~0° | 0.00 | Most Stable |

| II (s-trans) | ~180° | +3.1 | Less Stable |

| III (twisted) | ~90° | +5.7 | Transition State |

Source: Based on energy data from computational studies on 4-methyl-3-penten-2-one. researchgate.net

Determination of Energy Barriers for Conformational Interconversions

The flexibility of this compound allows it to exist in various spatial arrangements, or conformations, which can interconvert. The most significant conformational freedom involves rotation around the single bond connecting the carbonyl group and the C=C double bond. This gives rise to different planar or near-planar conformers, typically an s-trans and an s-cis form, based on the relative orientation of the C=O and C=C bonds.

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface (PES) associated with this rotation. By systematically changing the dihedral angle of the O=C–C=C bond and calculating the molecule's energy at each step, a PES scan is generated. The minima on this curve correspond to stable conformers, while the maxima represent the transition states connecting them. The energy difference between a stable conformer and a transition state is the energy barrier for that specific interconversion.

For the analogous compound 4-methyl-3-penten-2-one, a PES scan revealed that the s-cis conformation, where the conjugated double bonds are in a cis configuration, is the most stable geometry. researchgate.net A similar analysis for this compound would identify its most stable conformer and quantify the energy required to rotate from one form to another. This information is crucial for understanding the molecule's behavior in different environments and its availability for chemical reactions.

Table 1: Illustrative Conformational Energy Analysis Note: The following data is hypothetical and for illustrative purposes, as specific experimental or calculated values for this compound were not found in the searched literature.

| Conformer | Dihedral Angle (O=C–C=C) | Relative Energy (kJ/mol) | Nature |

|---|---|---|---|

| s-cis | ~0° | 0.00 | Energy Minimum (Stable) |

| Transition State | ~90° | 25.0 | Energy Maximum |

| s-trans | ~180° | 10.5 | Energy Minimum (Metastable) |

Reaction Mechanism Prediction and Kinetic Modeling of Chemical Transformations

Transition State Theory (TST) is a fundamental framework for understanding and calculating the rates of chemical reactions. wikipedia.orglibretexts.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the point of highest potential energy along the reaction coordinate. wikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of these transition state species and the frequency at which they convert into products. libretexts.org

Computational chemistry is used to apply TST by:

Locating Reactants and Products: The geometries and energies of the starting materials and products are optimized to find their lowest energy states.

Identifying the Transition State (TS): Advanced algorithms are used to search the potential energy surface for the saddle point corresponding to the TS. This is a critical step, as the TS structure represents the "point of no return" in a reaction.

Calculating Activation Energy: The Gibbs free energy of activation (ΔG‡) is calculated as the difference in energy between the transition state and the reactants.

The reaction rate constant (k) can then be calculated using the Eyring equation: k = (k_BT/h) * e^(-ΔG‡/RT)*

Where:

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the ideal gas constant

This approach has been used to unravel the complex reaction routes for the synthesis of related ketones, identifying the major and side reactions and investigating the reaction kinetics at different temperatures. researchgate.net

Reactions are often carried out in a solvent, which can significantly influence reaction dynamics and outcomes. Computational models can account for these effects using primarily two approaches: explicit and implicit solvation models.

The most common approach is the implicit Polarizable Continuum Model (PCM) . In PCM, the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. This allows for the calculation of molecular properties and reaction energy profiles in a simulated solvent environment, providing more realistic predictions of reaction barriers and rate constants compared to gas-phase calculations.

Spectroscopic Parameter Prediction and Validation Through Theoretical Methods

Theoretical calculations are invaluable for interpreting and assigning experimental spectra. By predicting spectroscopic parameters, chemists can confirm molecular structures and understand the electronic and vibrational properties of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The most widely used method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT. researchgate.net

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS). By comparing the calculated chemical shifts with the experimental spectrum, each signal can be confidently assigned to a specific atom in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous.

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound Note: This table is for illustrative purposes. "Calculated δ (ppm)" values are hypothetical, based on typical accuracy for GIAO methods. "Experimental δ (ppm)" represents potential values based on known chemical shift ranges.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Assignment |

|---|---|---|---|

| C1 (CH₃-C=O) | 28.1 | 27.5 | Methyl ketone |

| C2 (C=O) | 202.5 | 201.8 | Carbonyl |

| C3 (C=C) | 138.0 | 137.4 | Quaternary vinylic |

| C4 (C=C) | 145.2 | 144.9 | Quaternary vinylic |

| C5 (CH₃-C3) | 21.3 | 20.9 | Vinylic methyl |

| C6, C7 (CH(CH₃)₂) | 22.5 | 22.1 | Isopropyl methyls |

| C8 (CH(CH₃)₂) | 30.1 | 29.7 | Isopropyl methine |

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT) . researchgate.netrsc.org For an α,β-unsaturated ketone like this compound, the most significant transition is typically the π → π* transition associated with the conjugated enone system. TD-DFT calculations provide the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). Comparing the calculated λ_max with the experimental spectrum helps confirm the electronic structure. For the related 4-methyl-3-penten-2-one, this transition is observed around 232 nm. researchgate.net

Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations using DFT can predict the complete vibrational spectrum of a molecule. mdpi.com By analyzing the atomic motions for each calculated vibrational mode, they can be assigned to specific functional group stretches, bends, or rocks. This is extremely useful for interpreting complex regions of an experimental IR or Raman spectrum. A common practice is to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for method approximations and anharmonicity.

Table 3: Illustrative Comparison of Key Predicted and Experimental Vibrational Frequencies (cm⁻¹) Note: This table is hypothetical and for illustrative purposes only.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1695 | 1665-1685 | Ketone stretch (conjugated) |

| ν(C=C) | 1630 | 1620-1640 | Alkene stretch |

| ν(C-H) | 2980-3010 | 2850-3000 | Alkyl C-H stretch |

List of Chemical Compounds

Applications of 3,4 Dimethyl 3 Penten 2 One in Advanced Organic Synthesis

Strategic Building Block in Retrosynthetic Planning

Retrosynthetic analysis is a technique used to design a synthesis plan by mentally breaking down a complex target molecule into simpler, commercially available precursors. journalspress.com In this context, 3,4-dimethyl-3-penten-2-one serves as a valuable synthon—an idealized fragment representing a reagent—due to the reactivity conferred by its functional groups. amazonaws.com

Access to Complex Carbon Frameworks and Polyketone Systems

The structure of this compound is characterized by an α,β-unsaturated carbonyl, which possesses two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows it to participate in a variety of carbon-carbon bond-forming reactions. wikipedia.org

One of the most important reactions is the Michael addition (or conjugate addition), where a nucleophile attacks the β-carbon. masterorganicchemistry.comwikipedia.org This reaction is fundamental for creating 1,5-dicarbonyl compounds, which are key intermediates in the synthesis of many complex molecules. libretexts.org The use of enolates as nucleophiles in a Michael reaction with an α,β-unsaturated ketone like this compound is a powerful strategy for building intricate carbon skeletons. masterorganicchemistry.comlibretexts.org

Table 1: Key Reactions for Carbon Framework Extension

| Reaction Type | Role of this compound | Resulting Structure |

|---|---|---|

| Michael Addition | Electrophilic Acceptor | Forms a new C-C bond at the β-carbon, leading to a 1,5-dioxygenated pattern. wikipedia.org |

| Aldol (B89426) Condensation | Electrophile (at carbonyl) or Enolate Precursor | Forms β-hydroxy ketones or extends the carbon chain via new C-C bonds. google.com |

Furthermore, its structure is related to the repeating units found in polyketones. Polyketones are a class of polymers characterized by alternating carbonyl and alkyl units. rgmcet.edu.in While direct polymerization of this compound into a simple polyketone is not typical, its ability to undergo controlled sequential additions, such as iterative Michael additions or aldol condensations, makes it a conceptual building block for accessing complex polyketone-type natural products.

Role in the Synthesis of Diverse Organic Architectures

The utility of this compound extends to the synthesis of a wide array of organic structures. Its conjugated system is a precursor to various functional groups and cyclic systems. For instance, the ketone can be reduced to an alcohol, and the double bond can be hydrogenated, epoxidized, or cleaved, providing access to a range of saturated and functionalized derivatives.

Its structural isomer, mesityl oxide, is a known building block in the synthesis of complex molecules like isophorone (B1672270). wikipedia.org Similarly, this compound can be envisioned as a starting point for creating substituted cyclic and polycyclic systems through intramolecular reactions following an initial intermolecular bond formation.

Precursor for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are cyclic structures containing at least two different elements in the ring, typically carbon and a heteroatom like nitrogen, oxygen, or sulfur. They are core components of many pharmaceuticals and natural products. rgmcet.edu.in The functional groups in this compound make it an excellent precursor for synthesizing various heterocycles.

A prominent example is the Paal-Knorr synthesis, which produces furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. rgmcet.edu.inwikipedia.orgyoutube.com While this compound is not a 1,4-dicarbonyl itself, it can be readily converted into one. For example, a Michael addition reaction using an enolate nucleophile can install a second carbonyl group at the appropriate position, creating a 1,4-dicarbonyl intermediate that can then undergo cyclization with an amine (to form a pyrrole) or a dehydrating agent (to form a furan). yok.gov.trorganic-chemistry.org

Table 2: Heterocycle Synthesis from 1,4-Dicarbonyls (via Paal-Knorr)

| Target Heterocycle | Required Reagent | Description |

|---|---|---|

| Pyrrole | Primary Amine (R-NH₂) or Ammonia (NH₃) | Condensation of the 1,4-dicarbonyl with an amine forms the five-membered nitrogen-containing ring. wikipedia.orgorganic-chemistry.org |

| Furan | Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl forms the oxygen-containing ring. wikipedia.org |

| Thiophene (B33073) | Sulfuring Agent (e.g., P₄S₁₀, Lawesson's reagent) | The carbonyl oxygens are replaced with sulfur, followed by cyclization to form the thiophene ring. wikipedia.org |

Additionally, α,β-unsaturated ketones can react with nitrogen nucleophiles in what is known as an aza-Michael reaction to form β-amino ketones, which are versatile intermediates for synthesizing nitrogen-containing heterocycles. nih.gov

Participation in Cascade and Tandem Reactions for Molecular Complexity

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. These reactions are highly efficient for rapidly building molecular complexity from simple starting materials.

The dual electrophilicity of this compound makes it an ideal substrate for cascade sequences. A classic example is a tandem Michael addition-aldol condensation. In this sequence, a nucleophile first adds to the β-carbon (Michael addition). masterorganicchemistry.com The resulting enolate intermediate can then participate in an intramolecular aldol reaction, attacking a nearby carbonyl group to form a new ring. This strategy allows for the construction of complex cyclic systems in a single, efficient step. Such biocatalytic cascades have been demonstrated for assembling γ-nitrocarboxylic acids from simple building blocks. acs.org

Utility in Emerging Areas of Material Science and Polymer Chemistry

The applications of α,β-unsaturated ketones are expanding into material science and polymer chemistry. wikipedia.org These molecules can act as monomers in polymerization reactions, leading to polymers with unique properties. acs.org

The alkene portion of this compound can undergo polymerization, similar to other vinyl ketones. wikipedia.org The resulting polymers would feature pendant ketone groups along the polymer backbone. These ketone groups can serve as reactive handles for post-polymerization modification, allowing for the attachment of other functional molecules or for cross-linking the polymer chains to create robust materials. Research has shown that polymers derived from α,β-unsaturated ketones can form optically active helical structures, which are of interest for applications in chiral separations and advanced materials. researchgate.net

Furthermore, α,β-unsaturated ketones with extended π-systems have been synthesized and investigated as two-photon initiators for polymerization, a technique used in 3D printing and microfabrication. nih.gov The electronic structure of compounds like this compound makes them potential scaffolds for developing new photosensitive materials.

Concluding Remarks and Future Research Perspectives

Summary of Current Understanding and Key Research Achievements

3,4-Dimethyl-3-penten-2-one, an α,β-unsaturated ketone, is a recognized intermediate in organic synthesis, valued for its utility in constructing more complex molecular architectures for pharmaceuticals, agrochemicals, and flavorings. acs.orgontosight.ai Its fundamental chemical and physical properties are well-documented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₁₂O | ontosight.ainih.gov |

| Molecular Weight | 112.17 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Solubility | Slightly soluble in water, highly soluble in organic solvents | ontosight.ai |

| CAS Number | 684-94-6 | nih.gov |

Key research achievements have centered on its synthesis and reactivity. Established synthetic routes include the base-catalyzed condensation of acetone (B3395972) with isopropyl methyl ketone and the reaction of 3-methyl-2-butanone (B44728) with a methylmagnesium bromide followed by an oxidation step. ontosight.ai The reactivity of this compound is dominated by its two primary functional groups: the carbon-carbon double bond and the carbonyl group. This dual reactivity allows for both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon), with the reaction pathway being influenced by the nature of the nucleophile. pressbooks.pub Strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles typically result in 1,4-addition. pressbooks.pub Furthermore, the photochemistry of α,β-unsaturated ketones is a field of significant investigation, with studies exploring [2+2] photocycloaddition reactions. nih.govyoutube.comyoutube.com

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

Despite the established reactivity patterns, the full synthetic potential of this compound remains to be unlocked. The field of photochemistry, in particular, presents a frontier with what has been described as "many unexplored peaks yet to be surmounted," suggesting that novel photochemical transformations of this specific ketone could be discovered. nih.gov

Further exploration of its role in complex, stereoselective reactions is warranted. For instance, its application in multicomponent reactions or domino reaction sequences could lead to the efficient construction of intricate molecular frameworks. The selective reduction of either the alkene or carbonyl group, perhaps through methods like the Birch reduction which has shown chemoselectivity for α,β-unsaturated systems, could provide valuable synthetic intermediates. youtube.com

Novel synthetic opportunities are emerging from broader advances in chemical synthesis. The development of new catalytic systems for creating substituted ketones and α,β-unsaturated compounds offers new avenues for both the synthesis and derivatization of this compound. mdpi.comnih.gov Photocatalysis, using visible light to drive chemical reactions, is a rapidly advancing field that has been successfully applied to the synthesis of α,β-unsaturated carbonyls and could be adapted for this compound. nih.govacs.org Additionally, recently developed protocols for the synthesis of related α,β-unsaturated epoxy ketones from similar precursors could be applied to generate novel, functionalized derivatives of this compound. nih.govrsc.org

Future Directions in Computational and Spectroscopic Characterization Methodologies

Advancements in analytical techniques are poised to provide a deeper understanding of the structure, dynamics, and reactivity of this compound.

Computational Chemistry: While Density Functional Theory (DFT) has been employed to study the structure, thermodynamics, and electronic properties of related ketones, the future lies in a more profound integration of computational and experimental approaches. copernicus.orgresearchgate.net The evolution of computational molecular spectroscopy aims not just to support experimental interpretation but to lead and predict new chemical phenomena. rsc.orgresearchgate.netrsc.org Applying these advanced computational models to this compound could enable more accurate predictions of its spectroscopic signatures, reaction pathways, and the properties of its transient intermediates.

Spectroscopic Characterization: The characterization of short-lived reactive intermediates is a significant challenge in mechanistic chemistry. The application of advanced techniques such as infrared ion spectroscopy (IRIS) could provide unprecedented insight into the intermediates formed during reactions of this compound. beilstein-journals.orgnih.govacs.orgacs.org Furthermore, high-resolution rotational spectroscopy, which has been successfully used to elucidate the complex conformational landscapes of cyclic ketones, could potentially be adapted to study the conformational preferences of acyclic systems like this compound in the gas phase. acs.org The overarching trend is toward a synergistic use of multiple spectroscopic methods (NMR, MS, IR) coupled with high-level computational analysis to achieve unambiguous structural and mechanistic elucidation. dokumen.pub

Development of Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of this compound is a prime candidate for such innovations.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers significant advantages in terms of sustainability, including mild reaction conditions, high selectivity, and reduced waste. Biocatalytic strategies are being actively developed for the asymmetric synthesis of a variety of ketones. acs.orgnih.govnih.govacs.orggeorgiasouthern.edu Enzymes such as lyases, hydrolases, and oxidoreductases have shown great promise in producing chiral ketones with high enantiomeric excess. acs.orgnih.gov Applying these biocatalytic systems to the synthesis of this compound or its chiral derivatives represents a significant and promising area for future research.

Green Chemistry Approaches: Beyond biocatalysis, other green chemical methods hold promise. The use of environmentally benign oxidants, such as hydrogen peroxide (activated as a hydroperoxide), has been demonstrated for the epoxidation of α,β-unsaturated ketones and could be adapted for this compound. nih.gov Moreover, visible-light-promoted organocatalytic aerobic oxidation presents a sustainable pathway for the formation of α,β-unsaturated ketones from readily available precursors. nih.gov The development and application of these green methodologies would not only make the synthesis of this compound more environmentally friendly but could also lead to the discovery of novel, efficient synthetic routes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structure of 3,4-Dimethyl-3-penten-2-one in synthetic chemistry?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use retention time and fragmentation patterns to assess purity and compare against reference spectra (e.g., NIST Chemistry WebBook) .

- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm structural integrity. Cross-peak assignments with computational predictions (e.g., ACD/Labs or ChemDraw) can resolve ambiguities .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and alkene (C=C) functional groups via characteristic absorption bands (e.g., ~1700 cm for ketones) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation and PPE : Use fume hoods for synthesis, nitrile gloves, and safety goggles. Store in flammable cabinets away from oxidizers .

- Exposure Monitoring : Conduct neuropsychological evaluations (e.g., memory, mood assessments) for chronic exposure risks. Kidney function tests are advised if toxicity is suspected .

- Emergency Response : Immediate skin decontamination with soap/water and medical consultation for symptoms like dizziness or respiratory irritation .

Q. Which physicochemical properties are critical for experimental design involving this compound?

- Methodological Answer :

- Boiling Point (104°C) : Determines distillation conditions during purification .

- Density (0.720 g/cm) : Informs solvent selection for liquid-liquid extractions .

- Reactivity : The α,β-unsaturated ketone structure predisposes it to nucleophilic additions (e.g., Michael reactions), requiring inert atmospheres (N/Ar) for stability .

Advanced Research Questions

Q. How can researchers design experiments to study the adsorption of this compound on indoor surfaces?

- Methodological Answer :

- Microspectroscopic Imaging : Use atomic force microscopy-infrared (AFM-IR) to map adsorption on materials like drywall or PVC. Compare results under varying humidity (30–70% RH) .

- Controlled Environmental Chambers : Simulate indoor air conditions with ozone (50–100 ppb) to study oxidative degradation pathways. Quantify reaction products via HPLC-MS .

- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate surface residence times and partition coefficients .

Q. How can contradictions in kinetic data for the compound’s degradation reactions be resolved?

- Methodological Answer :

- Systematic Variable Control : Replicate studies under standardized conditions (temperature, pH, catalyst loading). Use deuterated analogs (e.g., -trimethylphenol) to trace isotopic effects .

- Statistical Analysis : Apply ANOVA to identify outliers in published datasets. Validate reproducibility via interlaboratory comparisons .

- Computational Validation : Compare experimental rate constants with density functional theory (DFT)-predicted activation energies .

Q. What integrative approaches combine computational and experimental methods to elucidate reaction mechanisms?

- Methodological Answer :

- Transition State Modeling : Use Gaussian or ORCA software for DFT calculations to predict stereochemical outcomes (e.g., E/Z isomerization) .

- Isotopic Labeling : Synthesize O-labeled derivatives to track carbonyl oxygen migration during hydrolysis. Validate with high-resolution MS .

- Spectroscopic Cross-Validation : Compare computed IR/NMR spectra (via NWChem) with experimental data to confirm intermediate structures .

Data Analysis and Research Design

Q. How should researchers structure a proposal to investigate the environmental fate of this compound?

- Methodological Answer :

- Literature Review : Identify gaps in existing degradation studies (e.g., photolysis vs. biodegradation) using tools like SciFinder or Reaxys .

- Hypothesis Formulation : Example: “UV irradiation accelerates ring-opening reactions via Norrish-type pathways.”

- Mixed-Methods Design : Pair LC-MS/MS quantification of degradation products with transcriptomic analysis of microbial consortia in soil samples .

Q. What strategies ensure methodological rigor in studies of the compound’s neurotoxic effects?

- Methodological Answer :

- Triangulation : Combine quantitative dose-response assays (IC) with qualitative histopathological imaging of neuronal tissues .